molecular formula C9H9ClN4O B2982166 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one CAS No. 1164548-63-3

1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one

Cat. No. B2982166
CAS RN: 1164548-63-3
M. Wt: 224.65
InChI Key: VSZYPZVSQQFQIS-ACCUITESSA-N
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Description

1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C9H9ClN4O . It is a derivative of pyrazolone, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one and its derivatives often involves diazo coupling reactions . Malayappa and coworkers reported the synthesis of benzothiazole-based azo dyes derived from 2-phenyl-2,4-dihydro-3H-pyrazole-3-one by diazo coupling electrophilic substitution at 0–5 °C .


Molecular Structure Analysis

The molecular structure of 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is characterized by a pyrazolone ring attached to a diazenyl group, which is further connected to a chlorophenyl group . The exact 3D structure may be viewed using specialized software .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of pyrazoline derivatives, including those similar to 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one, often involves reactions that yield complex structures, confirmed through spectroscopic methods such as IR, 1H-NMR, and X-ray crystallography. These methods provide insights into the molecular structures and the effects of substituents on their properties (Insuasty et al., 2001).
  • Research on pyrazoline and related compounds has also focused on their vibrational and structural characteristics, investigating their electronic properties and intramolecular interactions through density functional theory (DFT) and other computational methods (Sivakumar et al., 2020).

Potential Applications

  • Materials Science : Certain pyrazoline derivatives exhibit unique properties such as fluorescence, making them interesting candidates for use in optical materials and fluorescent dyes. These compounds' physical properties can be tuned by altering the substituents, which opens up applications in sensing, imaging, and material design (Barberá et al., 1998).
  • Pharmacology and Biomedical Research : While avoiding specifics on drug use and side effects, it's notable that pyrazoline derivatives are explored for their antimicrobial potential. Their structure-activity relationships help in the design of new compounds with possible antimicrobial properties (B'Bhatt & Sharma, 2017).
  • Organic Chemistry and Catalysis : Pyrazolines are key intermediates in synthesizing various biologically active compounds. They are used in creating complex molecules that have applications in pharmaceuticals and agriculture, illustrating the versatility and importance of pyrazoline-based chemistry in synthesizing new compounds with desired functions (Shirini et al., 2017).

Safety and Hazards

The safety and hazards associated with 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one are not explicitly mentioned in the available literature. It is recommended to handle this compound following standard laboratory safety procedures .

Future Directions

The future directions for research on 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one are not explicitly mentioned in the available literature. Given its structural complexity and the presence of the azo group, it could be a subject of interest in the development of new dyes, pharmaceuticals, or other chemical products .

properties

IUPAC Name

1-[(3-chlorophenyl)diazenyl]pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-7-2-1-3-8(6-7)11-13-14-5-4-9(15)12-14/h1-3,6H,4-5H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZYPZVSQQFQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)N=NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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